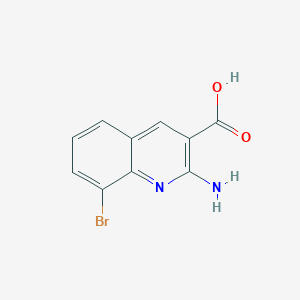
2-Amino-8-bromoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Amino-8-bromoquinoline-3-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.
化学反应分析
Types of Reactions
2-Amino-8-bromoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.
科学研究应用
2-Amino-8-bromoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-8-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The bromine atom can also participate in halogen bonding, further enhancing its biological activity.
相似化合物的比较
Similar Compounds
3-Amino-8-bromoquinoline dihydrochloride: Similar structure but with a dihydrochloride salt form.
8-Bromoquinoline-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
2-Amino-8-bromoquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential for forming complex molecules. The bromine atom also adds to its versatility by allowing for further functionalization through substitution reactions.
属性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC 名称 |
2-amino-8-bromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15) |
InChI 键 |
RQHKQLSKAZHWOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















